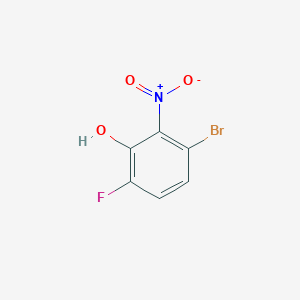

3-Bromo-6-fluoro-2-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

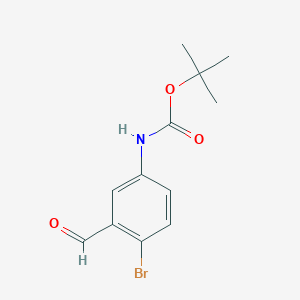

“3-Bromo-6-fluoro-2-nitrophenol” is a chemical compound with the molecular formula C6H3BrFNO3 . It has a molecular weight of 236 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,6-dinitrophenol with hydrobromic acid in the presence of a catalyst like benzyltrimethylammonium bromide or phosphonium bromide . The reaction mixture is then heated to reflux, and the product is isolated and purified by recrystallization or column chromatography .

Molecular Structure Analysis

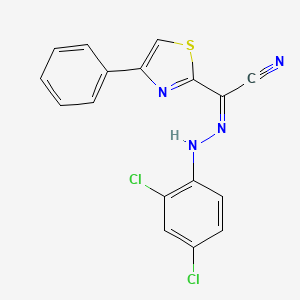

The molecular structure of “this compound” consists of a phenol group (OH) attached to a benzene ring, which is further substituted with bromo (Br), fluoro (F), and nitro (NO2) groups .

Chemical Reactions Analysis

Nitrophenols, which “this compound” is a type of, are more acidic than phenol itself . They can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .

Physical And Chemical Properties Analysis

科学的研究の応用

Fluorescence Sensing and Detection

Fluorescent sensing approaches utilizing similar compounds demonstrate the potential application of 3-Bromo-6-fluoro-2-nitrophenol in detecting nitroaromatic compounds, which are of significant interest due to their explosive properties and environmental impact. The study by Rong et al. (2015) illustrates the development of a label-free fluorescence sensing method for the selective and sensitive detection of 2,4,6-trinitrophenol (TNP) in aqueous solutions, indicating the relevance of bromo-fluoro-nitrophenol derivatives in enhancing public safety and environmental monitoring (Rong et al., 2015).

Environmental Monitoring and Water Treatment

Compounds similar to this compound have been investigated for their potential environmental applications, including the degradation of pollutants and sensing of heavy metals in water. The study on the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles suggests the utility of bromo-fluoro-nitrophenol derivatives in environmental remediation processes, indicating their potential role in reducing pollutants in water through catalytic processes (Thawarkar et al., 2018).

Synthetic Chemistry and Material Science

The versatility of this compound is also highlighted in synthetic chemistry, where similar compounds serve as intermediates in the synthesis of complex molecules with potential applications in material science and pharmaceuticals. The synthesis of 2-Bromo-6-fluorotoluene from 2-Amino-6-nitrotoluene by Jiang-he (2010) exemplifies the use of bromo-fluoro-nitrophenol derivatives as intermediates in the production of medically relevant compounds (Jiang-he, 2010).

Safety and Hazards

作用機序

Target of Action

3-Bromo-6-fluoro-2-nitrophenol is a complex compound that has been used in the preparation of Amino Pyrimidine compounds for inhibiting protein Tyrosine kinase activity . The primary targets of this compound are therefore the protein Tyrosine kinases, which play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer when they malfunction .

Mode of Action

Based on its use in the synthesis of amino pyrimidine compounds, it can be inferred that it likely interacts with its targets, the protein tyrosine kinases, by binding to their active sites and inhibiting their activity . This results in the disruption of the signaling pathways they are involved in, potentially leading to the death of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein Tyrosine kinases. These enzymes are involved in many cellular processes, including cell growth, differentiation, and metabolism . By inhibiting these enzymes, this compound disrupts these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Like other nitrophenols, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of protein Tyrosine kinase activity and the disruption of the cellular processes they are involved in . This can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the compound’s stability .

特性

IUPAC Name |

3-bromo-6-fluoro-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCNOLYDNPSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)

![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)

![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)